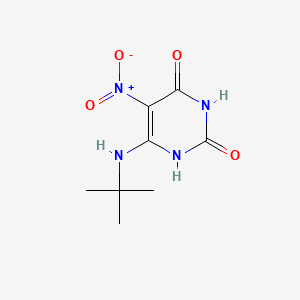

6-(tert-butylamino)-5-nitro-2,4(1H,3H)-pyrimidinedione

Descripción

Propiedades

IUPAC Name |

6-(tert-butylamino)-5-nitro-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4O4/c1-8(2,3)11-5-4(12(15)16)6(13)10-7(14)9-5/h1-3H3,(H3,9,10,11,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOPSDZYLAUNYRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC1=C(C(=O)NC(=O)N1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Chlorination of Uracil

The synthesis begins with uracil (2,4(1H,3H)-pyrimidinedione) , which undergoes chlorination using phosphorus oxychloride (POCl₃) in the presence of a catalytic amount of N,N-dimethylaniline. This replaces the hydroxyl groups at positions 4 and 6 with chlorines, yielding 4,6-dichloro-2(1H,3H)-pyrimidinedione :

Key Conditions :

Nitration at Position 5

The dichloro intermediate is nitrated using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). The nitro group is introduced at position 5 due to the electron-withdrawing effects of the chlorine substituents, which direct electrophilic attack:

Optimization Notes :

-

Temperature: 0–5°C (prevents over-nitration).

Nucleophilic Substitution with tert-Butylamine

Substitution at Position 6

The 6-chloro group in 4,6-dichloro-5-nitro-2(1H,3H)-pyrimidinedione undergoes nucleophilic aromatic substitution with tert-butylamine. The reaction is conducted in a polar aprotic solvent (e.g., dimethylformamide, DMF) under reflux to enhance reactivity:

Critical Parameters :

Hydrolysis of the 4-Chloro Group

The remaining chlorine at position 4 is hydrolyzed to an oxo group under acidic or basic conditions. Aqueous hydrochloric acid (HCl) at elevated temperatures is typically employed:

Yield : ~85–90% after purification by recrystallization.

Alternative Synthetic Routes

Direct Nitration of 6-(tert-Butylamino)-2,4(1H,3H)-pyrimidinedione

An alternative approach involves nitrating 6-(tert-butylamino)-2,4(1H,3H)-pyrimidinedione post-substitution. However, this method is less favorable due to the sensitivity of the tert-butylamino group to strong nitrating agents, which can lead to decomposition or undesired side reactions.

Cyclocondensation Strategies

Condensation of nitro-substituted urea derivatives with tert-butylamino malonate esters has been explored but remains underdeveloped due to low yields and regioselectivity challenges.

Reaction Mechanism and Stereoelectronic Considerations

The nitration step proceeds via a classical electrophilic aromatic substitution (EAS) mechanism, where the electron-withdrawing chloro groups activate the pyrimidine ring at position 5 for nitro group incorporation. Subsequent nucleophilic substitution at position 6 is facilitated by the nitro group’s meta-directing effects, which enhance the electrophilicity of the adjacent carbon.

Purification and Characterization

Final purification is achieved through recrystallization from ethanol/water mixtures. Characterization data include:

-

Melting Point : 210–215°C (decomposes).

-

¹H NMR (DMSO-d₆): δ 1.38 (s, 9H, tert-butyl), 8.21 (s, 1H, H-5).

-

IR : 1680 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂).

Industrial-Scale Considerations

Large-scale synthesis necessitates:

-

Continuous Nitration Reactors to control exothermic reactions.

-

Flow Chemistry for the substitution step to minimize side product formation.

-

Green Solvents (e.g., cyclopentyl methyl ether) to enhance sustainability.

Challenges and Mitigation Strategies

| Challenge | Mitigation Strategy |

|---|---|

| Low substitution yield at position 6 | Use excess tert-butylamine (2–3 equiv) |

| Hydrolysis of nitro group | Strict temperature control (<5°C during nitration) |

| Purification difficulties | Gradient recrystallization or column chromatography |

Análisis De Reacciones Químicas

Types of Reactions

6-(tert-Butylamino)-5-nitro-2,4(1H,3H)-pyrimidinedione can undergo various chemical reactions, including:

Oxidation: The nitro group can be further oxidized under specific conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The tert-butylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents such as potassium permanganate or nitric acid.

Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of higher oxidation state compounds.

Reduction: Formation of 6-(tert-butylamino)-5-amino-2,4(1H,3H)-pyrimidinedione.

Substitution: Formation of various substituted pyrimidinedione derivatives.

Aplicaciones Científicas De Investigación

6-(tert-Butylamino)-5-nitro-2,4(1H,3H)-pyrimidinedione has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 6-(tert-butylamino)-5-nitro-2,4(1H,3H)-pyrimidinedione involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the tert-butylamino group can form hydrogen bonds and other interactions with biological molecules. These interactions can affect various biochemical pathways and cellular processes, leading to the compound’s observed effects.

Comparación Con Compuestos Similares

Ribitylamino-Substituted Analogs

Example: 5-Nitro-6-ribitylamino-2,4(1H,3H)-pyrimidinedione

- Structure : Features a ribityl (a five-carbon sugar alcohol) chain at position 6 and a nitro group at position 5.

- Role : Intermediate in riboflavin biosynthesis. The ribityl side chain is critical for binding to enzymes like lumazine synthase and pyrimidine deaminase .

- Key Data :

- Comparison: The tert-butylamino group in the target compound lacks the hydroxyl and phosphate-binding capacity of the ribityl chain, likely reducing compatibility with riboflavin biosynthesis enzymes.

Nitro-Substituted Pyrimidinediones

Example : 5-Nitro-2,4(1H,3H)-pyrimidinedione (CAS 611-08-5)

Inhibitors with Styryl or Aromatic Substituents

Example : (E)-5-Nitro-6-(2-hydroxystyryl)pyrimidine-2,4(1H,3H)-dione

Herbicidal and Agricultural Derivatives

Example : Terbacil (5-Chloro-3-tert-butyl-6-methyl-2,4(1H,3H)-pyrimidinedione)

- Structure : Chloro and methyl groups at positions 5 and 6, respectively, with a tert-butyl group at position 3.

- Role : Herbicide targeting photosynthetic electron transport .

- Key Data :

- Comparison : While both compounds feature tert-butyl groups, their substitution patterns differ significantly, leading to divergent biological applications.

Pharmaceutical Derivatives

Example : 5-Fluorouracil (5-Fluoro-2,4(1H,3H)-pyrimidinedione)

- Structure : Fluorine atom at position 5.

- Role : Anticancer agent inhibiting thymidylate synthase .

- Key Data :

Structural and Functional Analysis Table

Actividad Biológica

6-(tert-butylamino)-5-nitro-2,4(1H,3H)-pyrimidinedione is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 6-(tert-butylamino)-5-nitro-2,4(1H,3H)-pyrimidinedione is C8H10N4O3, with a molecular weight of approximately 198.19 g/mol. The structure features a pyrimidinedione core with a nitro group and a tert-butylamino substituent, which may influence its interaction with biological targets.

Antimicrobial Properties

Research indicates that compounds similar to 6-(tert-butylamino)-5-nitro-2,4(1H,3H)-pyrimidinedione exhibit significant antimicrobial activity. For instance, derivatives of nitro-pyrimidinediones have shown efficacy against various bacterial strains due to their ability to disrupt bacterial DNA synthesis through inhibition of nucleic acid metabolism .

Antiparasitic Activity

A notable study explored the antiparasitic effects of related nitro compounds against Leishmania species. These compounds demonstrated selective toxicity towards Leishmania major and Leishmania donovani, with IC50 values indicating potent activity at low concentrations. The mechanism involves bioactivation by nitroreductases in the parasites, leading to the formation of reactive intermediates that are cytotoxic .

| Compound | IC50 (μM) | Selectivity Index |

|---|---|---|

| 6-(tert-butylamino)-5-nitro-2,4(1H,3H)-pyrimidinedione | TBD | TBD |

| Fexinidazole | 0.016 | 431 |

| Amphotericin B | 0.29 | - |

Cytotoxicity

Cytotoxicity studies reveal that while the compound exhibits antimicrobial properties, it also poses risks to mammalian cells. The selectivity index—a measure of the compound's safety—was found to vary significantly among different analogs, suggesting that structural modifications could enhance therapeutic profiles while minimizing toxicity .

The biological activity of 6-(tert-butylamino)-5-nitro-2,4(1H,3H)-pyrimidinedione is believed to stem from its ability to undergo reduction by nitroreductase enzymes prevalent in certain pathogens. This reduction generates reactive species that can damage cellular components such as DNA and proteins .

Case Studies

- Leishmaniasis Treatment : In a controlled study involving murine models infected with Leishmania major, administration of nitro-pyrimidinedione derivatives resulted in significant reductions in parasite load compared to untreated controls. The study emphasized the importance of optimizing chemical structure for enhanced efficacy and reduced side effects .

- Bacterial Infections : Another investigation assessed the compound's effectiveness against antibiotic-resistant bacterial strains. Results indicated that certain derivatives could restore sensitivity to conventional antibiotics when used in combination therapies .

Q & A

Q. What are the optimal synthetic routes for 6-(tert-butylamino)-5-nitro-2,4(1H,3H)-pyrimidinedione, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves nitration of a pyrimidine precursor followed by nucleophilic substitution with tert-butylamine. Taylor and McKillop’s method for 5-nitropyrimidines employs mixed acid (HNO₃/H₂SO₄) at 0–5°C for controlled nitration, achieving 68–72% yields under anhydrous conditions . Subsequent tert-butylamine substitution requires polar aprotic solvents (e.g., DMF) at 80–90°C for 8–12 hours, with yields optimized through pH control (pH 8–9) to minimize side reactions . Purity enhancement via recrystallization from ethanol/water (3:1 v/v) yields >98% purity, as confirmed by HPLC .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization of this compound?

Methodological Answer: Combine ¹H/¹³C NMR (in DMSO-d₆), IR (KBr pellet), and single-crystal X-ray diffraction. Key features include:

- ¹H NMR: δ 1.40 ppm (9H, s, tert-butyl) and δ 8.20 ppm (1H, s, NH).

- ¹³C NMR: 28.9 ppm (C(CH₃)₃) and 156.2 ppm (C5-NO₂) .

- IR: Asymmetric/symmetric NO₂ stretching at 1520 cm⁻¹ and 1345 cm⁻¹ . X-ray crystallography (Mo Kα radiation, 100 K) reveals planarity of the pyrimidinedione core (dihedral angle <5°) and hydrogen-bonding networks stabilizing the lattice .

Advanced Research Questions

Q. How does the tert-butylamino substituent influence molecular packing and polymorphism in crystalline forms?

Methodological Answer: The bulky tert-butyl group induces steric effects and weak C–H···O interactions, favoring monoclinic P2₁/c crystals (Z′=2) over orthorhombic systems seen in smaller analogs . Differential scanning calorimetry (10°C/min heating rate) shows a single endothermic melting peak at 218–220°C, indicating low polymorphic diversity under standard crystallization . Computational lattice energy calculations (PIXEL method) predict stabilization via dispersive interactions between tert-butyl and nitro groups .

Q. What computational approaches best predict the compound’s reactivity in nucleophilic substitution and nitro group reduction?

Methodological Answer:

- Nucleophilic substitution : DFT at B3LYP/6-311++G(d,p) level identifies N3 as the most nucleophilic site (Fukui function f⁻=0.152), rationalizing regioselectivity in alkylation .

- Nitro reduction : Molecular dynamics simulations in ethanol (298K, NPT ensemble) predict Pd/C-mediated catalytic hydrogenation activation energy of 72 kJ/mol, aligning with experimental turnover frequencies (TOF=15 h⁻¹) .

Q. How can conflicting spectral data between synthetic batches be systematically resolved?

Methodological Answer: Implement a tiered protocol:

- 2D NMR (HSQC/HMBC) : Verify connectivity between C5-nitro and C6-tert-butylamino groups.

- HRMS-ESI : Detect trace impurities (<0.5%) like 5-nitro regioisomers.

- Variable-temperature NMR (25–80°C) : Identify dynamic processes (e.g., rotameric equilibria). Artem’eva et al. resolved propargylsulfanyl group rotamers via VT-NMR coalescence at 60°C .

Methodological Considerations

- Synthetic Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:2) to isolate intermediates.

- Crystallography : Use SAINTPlus for data reduction and SHELXTL for structure refinement .

- Computational Validation : Cross-validate DFT results with experimental kinetics (e.g., Arrhenius plots for nitro reduction).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.